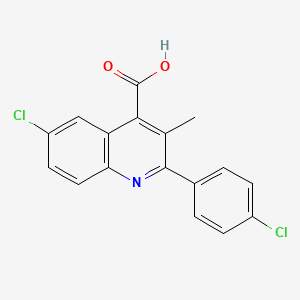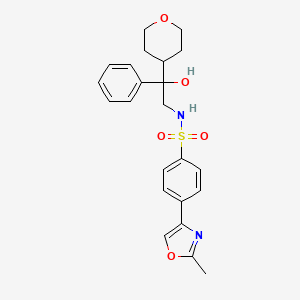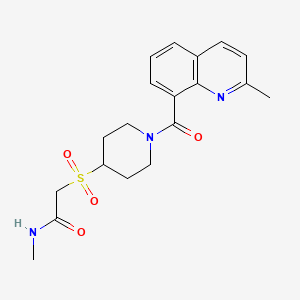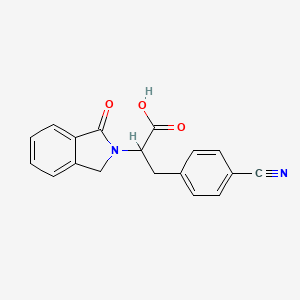
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with an appropriate aniline derivative to form a Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the quinoline core. Subsequent chlorination and carboxylation steps introduce the chloro and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may have different biological activities.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The biological activity of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is primarily due to its interaction with cellular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA manipulation. The presence of the chloro groups enhances its binding affinity to these targets, increasing its potency.
相似化合物的比较
Quinoline-4-carboxylic acid: Lacks the chloro and methyl groups, resulting in different biological activities.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the chloro substituents, leading to variations in chemical reactivity and biological effects.
6-Chloro-2-phenylquinoline-4-carboxylic acid: Similar but lacks the 4-chlorophenyl group, affecting its overall properties.
Uniqueness: 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro and methyl substituents, which confer specific chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives.
属性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIHMJJMYAJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine](/img/structure/B2906852.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)

